4-Methoxy-3-(oxiran-2-yl)benzoic acid
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Overview
Description
4-Methoxy-3-(oxiran-2-yl)benzoic acid is an organic compound characterized by the presence of a methoxy group, an oxirane ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(oxiran-2-yl)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with an epoxide precursor under specific conditions. One common method involves the use of epichlorohydrin in the presence of a base such as sodium hydroxide to form the oxirane ring . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(oxiran-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-Methoxy-3-(oxiran-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(oxiran-2-yl)benzoic acid involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the oxirane ring, making it less reactive.
4-(Oxiran-2-ylmethoxy)benzoic acid: Similar structure but with different substitution patterns.
4-Acetoxybenzoic acid: Contains an acetoxy group instead of a methoxy group.
Properties
IUPAC Name |
4-methoxy-3-(oxiran-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-8-3-2-6(10(11)12)4-7(8)9-5-14-9/h2-4,9H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXZEUYTAAPNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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